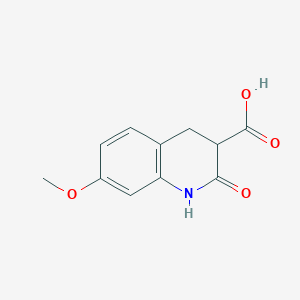




|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][CH:8]([C:13]([O:15]C)=[O:14])[C:9](OC)=[O:10])=[C:5]([N+:19]([O-])=O)[CH:4]=1>[C].[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:7][CH:8]([C:13]([OH:15])=[O:14])[C:9](=[O:10])[NH:19]2)=[CH:17][CH:18]=1 |f:1.2|
|


|
Name
|
dimethyl (4-methoxy-2-nitrobenzyl)malonate
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(CC(C(=O)OC)C(=O)OC)C=C1)[N+](=O)[O-]
|
|
Name
|
Palladium- carbon
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was further stirred at 80° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a mixed solvent of THF (250 ml) and methanol (250 ml), to which
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise 1N aqueous sodium hydroxide solution (126 ml) under ice-
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 72 hours
|
|
Duration
|
72 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
1N Hydrochloric acid was added to the residue
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude crystals
|
|
Type
|
WASH
|
|
Details
|
were washed with acetone
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2CC(C(NC2=C1)=O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |